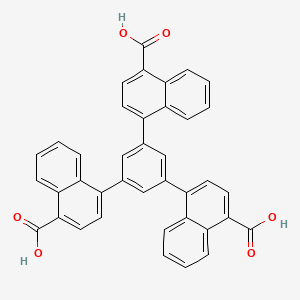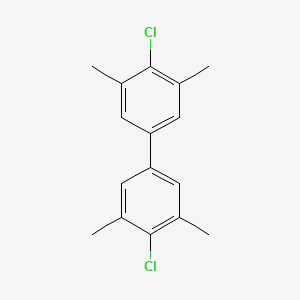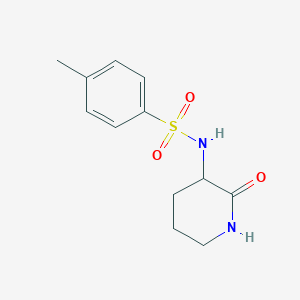
4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) is a complex organic compound characterized by its unique structure, which includes three naphthoic acid groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) typically involves multi-step organic reactions. One common method starts with the preparation of 1-naphthoic acid, which is then subjected to a Friedel-Crafts acylation reaction with benzene-1,3,5-tricarboxylic acid chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The naphthoic acid groups can be oxidized to form quinones.
Reduction: Reduction of the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-naphthylmethanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) exerts its effects depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, influencing various biochemical pathways. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4’,4’'-(Benzene-1,3,5-triyl)tris(benzoic acid): Contains benzoic acid groups instead of naphthoic acid groups.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) is unique due to its combination of naphthoic acid groups and a central benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in various chemical reactions where specific reactivity is desired.
Properties
CAS No. |
1660960-34-8 |
|---|---|
Molecular Formula |
C39H24O6 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxynaphthalen-1-yl)phenyl]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C39H24O6/c40-37(41)34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38(42)43)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39(44)45)33-12-6-3-9-30(27)33/h1-21H,(H,40,41)(H,42,43)(H,44,45) |
InChI Key |
GWOUWUOUMRYBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)C(=O)O)C6=CC=C(C7=CC=CC=C76)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)




![2-Benzhydryl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B12102387.png)


![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)
